6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyranone core, which is a six-membered ring containing an oxygen atom, and is functionalized with a methyl group, an azetidine ring, and an isoxazole moiety. The presence of these diverse functional groups makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the pyranone intermediate.
Attachment of the Isoxazole Moiety: The isoxazole ring is typically introduced through a cycloaddition reaction involving a nitrile oxide and an alkene or alkyne precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The presence of the isoxazole and azetidine rings suggests potential interactions with protein active sites, possibly inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one: shares similarities with other pyranone derivatives and compounds containing azetidine and isoxazole rings.
Similar Compounds: 4-hydroxy-6-methyl-2H-pyran-2-one, 3-azetidinone derivatives, and 5-methylisoxazole derivatives.
Uniqueness
Functional Group Diversity: The combination of a pyranone core with azetidine and isoxazole rings is relatively unique, providing a diverse set of chemical functionalities.
Potential Biological Activity: The specific arrangement of these functional groups may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-methyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-8-3-10(5-13(17)19-8)20-11-6-16(7-11)14(18)12-4-9(2)21-15-12/h3-5,11H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYVNLWUSFYPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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